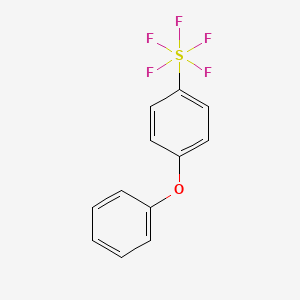

1-Phenoxy-4-(pentafluorosulfanyl)benzene

説明

特性

IUPAC Name |

pentafluoro-(4-phenoxyphenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F5OS/c13-19(14,15,16,17)12-8-6-11(7-9-12)18-10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCMMKKWUQZWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719138 | |

| Record name | 1-(Pentafluoro-lambda~6~-sulfanyl)-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126968-86-2 | |

| Record name | 1-(Pentafluoro-lambda~6~-sulfanyl)-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of Pentafluorosulfanyloxybenzene

- Pentafluorosulfanyloxybenzene (Ar–O–SF5) serves as a crucial intermediate for further functionalization.

- It can be prepared by reacting a bispentafluorosulfur compound with benzene under radical-tolerant conditions.

- Typical reaction conditions involve heating the mixture at 50 to 150°C (preferably ~125°C) for 10 to 25 hours in solvents such as FREON F-113 or carbon tetrachloride (CCl4).

- After reaction, the product is isolated by cooling and extraction with a basic aqueous solution (e.g., 20% aqueous KOH), allowing phase separation and recovery of the pentafluorosulfanyloxybenzene.

| Parameter | Conditions/Details |

|---|---|

| Reactants | Bispentafluorosulfur compound + benzene |

| Solvent | FREON F-113 or CCl4 |

| Temperature | 50–150°C (preferably ~125°C) |

| Reaction time | 10–25 hours (preferably ~18 hours) |

| Workup | Cooling + extraction with 20% KOH aqueous solution |

| Stoichiometry | Stoichiometric or slight excess of benzene or bispentafluorosulfur compound |

Bromination to Form 4-Bromo-1-oxypentafluorosulfanylbenzene

- The pentafluorosulfanyloxybenzene intermediate undergoes selective bromination at the para position relative to the phenoxy group.

- Bromination agents include 1,3-dibromo-5,5-dimethylhydantoin, N-bromosuccinimide (NBS), N-bromoacetamide, and elemental bromine.

- The preferred brominating agents are 1,3-dibromo-5,5-dimethylhydantoin and NBS due to their efficiency and selectivity.

- The reaction is typically conducted in a non-polar organic solvent such as methylene chloride (CH2Cl2).

- A catalyst such as triflic acid may be added to facilitate the bromination process.

- The bromination is performed by sequential addition: first the brominating agent, then the pentafluorosulfanyloxybenzene solution, followed by the catalyst.

| Parameter | Conditions/Details |

|---|---|

| Brominating agents | 1,3-dibromo-5,5-dimethylhydantoin, NBS (preferred), N-bromoacetamide, bromine |

| Solvent | Methylene chloride |

| Catalyst | Triflic acid (optional) |

| Addition sequence | Brominating agent → pentafluorosulfanyloxybenzene solution → catalyst |

| Reaction type | Electrophilic aromatic substitution (para-selective bromination) |

Cross-Coupling Strategies for Phenoxy Substitution

- Although direct bromination yields the bromo-substituted pentafluorosulfanylbenzene, installation of the phenoxy group can be achieved via cross-coupling reactions.

- Negishi cross-coupling is a notable method for introducing the phenoxy substituent onto the SF5-substituted aromatic ring.

- This method uses palladium catalysts such as Pd(dba)2 combined with ligands like SPhos or tri(o-tolyl)phosphine.

- The reaction proceeds in dry solvents such as dimethylformamide (DMF) at moderate temperatures (50°C).

- Yields for such cross-coupling reactions range from 35% to 42%, depending on conditions and substrates.

| Parameter | Conditions/Details |

|---|---|

| Catalyst system | Pd(dba)2 + SPhos or P(o-tol)3 |

| Solvent | Dry DMF |

| Temperature | 50°C |

| Reaction time | 5 hours at 50°C + 24 hours at room temperature |

| Yield | 35–42% |

| Purification | Flash column chromatography (SiO2) |

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The radical-tolerant solvents and controlled temperature conditions are critical for the successful formation of pentafluorosulfanyloxybenzene intermediates due to the sensitivity of SF5 groups.

- Bromination using mild brominating agents like NBS or 1,3-dibromo-5,5-dimethylhydantoin provides better selectivity and avoids over-bromination or decomposition.

- The use of triflic acid as a catalyst enhances the electrophilicity of bromine sources, improving reaction efficiency.

- Cross-coupling methods such as Negishi coupling are effective for installing the phenoxy group, but yields remain moderate, indicating room for optimization.

- Purification is commonly achieved by flash chromatography, and reaction monitoring by NMR confirms product formation and purity.

化学反応の分析

1-Phenoxy-4-(pentafluorosulfanyl)benzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The pentafluorosulfanyl group is a strong electron-withdrawing group, leading to substitution reactions primarily at the meta position.

Oxidation and Reduction:

Substitution Reactions: Common reagents for substitution reactions include halogens and other electrophiles, with the major products being substituted derivatives of the original compound.

科学的研究の応用

2.2. Antimalarial Activity

Research on related phenoxy compounds has shown significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship studies suggest that modifications to the phenoxy group can enhance biological activity while maintaining low cytotoxicity . This indicates a pathway for developing new antimalarial agents based on the 1-Phenoxy-4-(pentafluorosulfanyl)benzene scaffold.

3.1. Polymer Chemistry

The unique properties of pentafluorosulfanyl compounds have led to their exploration in polymer chemistry. The incorporation of the SF₅ group into polymer matrices can enhance thermal stability and chemical resistance, making these materials suitable for high-performance applications . For instance, polymers derived from this compound could be utilized in electronic devices or protective coatings due to their enhanced durability and stability.

3.2. Liquid Crystals

The SF₅ group’s influence on molecular interactions can also be harnessed in designing liquid crystals with tailored properties for display technologies . The ability to manipulate the phase behavior and alignment of liquid crystal materials opens avenues for advanced optical applications.

4.1. Olefin Polymerization

Compounds containing the pentafluorosulfanyl group have been studied as ligands in catalytic systems for olefin polymerization. Their electronic properties contribute to enhanced catalytic activity and selectivity, which is critical in producing high-performance polymers . The development of catalysts based on this compound could lead to more efficient industrial processes in polymer manufacturing.

Case Studies

作用機序

The mechanism of action for 1-Phenoxy-4-(pentafluorosulfanyl)benzene involves its interaction with various molecular targets through its electron-withdrawing pentafluorosulfanyl group. This group influences the compound’s reactivity and stability, making it a valuable tool in studying electrophilic aromatic substitution reactions. The pathways involved are primarily related to its ability to stabilize negative charges and facilitate the formation of reactive intermediates .

類似化合物との比較

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Electronic Effects : The –SF₅ group (–I effect) significantly reduces electron density on the aromatic ring compared to –OMe (–M/+M) or –SO₂Ph (–I). This enhances resistance to electrophilic attack and stabilizes negative charges in intermediates .

- Synthetic Accessibility : Iodo- and nitro-substituted SF₅-benzenes are common intermediates due to their reactivity in nucleophilic substitutions, whereas –OPh derivatives require optimized coupling conditions .

Functional Group Comparison: SF₅ vs. CF₃ and SO₂R

Table 2: Functional Group Impact on Physicochemical Properties

Key Insights :

Agrochemicals:

- SF₅-Containing Meta-Diamides: Compound 4d (3-benzamido-N-(2,6-dimethyl-4-SF₅-phenyl)-2-fluorobenzamide) exhibits insecticidal activity with log P = 4.2 and water solubility = 12 ppm, outperforming non-SF₅ analogs in selectivity and stability .

- Trifluralin Analogs : SF₅-substituted herbicides show enhanced soil persistence compared to CF₃ derivatives due to reduced metabolic degradation .

生物活性

1-Phenoxy-4-(pentafluorosulfanyl)benzene (C12H9F5OS) is a fluorinated aromatic compound that has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a phenoxy group attached to a benzene ring that is further substituted with a pentafluorosulfanyl (SF5) group. The presence of the SF5 moiety significantly alters the electronic properties of the compound, which may enhance its biological activity.

Synthesis

The synthesis of this compound typically involves advanced organic chemistry techniques such as cross-coupling reactions. Various methods have been reported, including the use of palladium-catalyzed reactions that yield high purity and yield of the desired product .

Antimicrobial Properties

Research indicates that compounds containing the SF5 group exhibit antimicrobial properties. For instance, 4-(pentafluorosulfanyl)catechol, a related compound, has been shown to be toxic to certain bacterial strains, suggesting that this compound might exhibit similar effects .

Case Studies and Research Findings

The biological activity of this compound may be attributed to several mechanisms:

- Electrophilic Nature : The SF5 group can act as an electrophile, potentially interacting with nucleophilic sites in biological molecules.

- Cell Membrane Interaction : Fluorinated compounds often exhibit altered membrane permeability, which may enhance their bioavailability and efficacy.

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, suggesting a potential role in modulating metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Phenoxy-4-(pentafluorosulfanyl)benzene, and how can reaction conditions be optimized?

- Methodology : Begin with nucleophilic aromatic substitution (NAS) using pentafluorosulfanyl chloride and 4-phenoxybenzene derivatives. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel and hexane/ethyl acetate gradients. Confirm purity via NMR (¹H/¹⁹F) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the electronic effects of the pentafluorosulfanyl group in this compound?

- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electron-withdrawing effects. Validate experimentally via Hammett substituent constants (σₚ) derived from UV-Vis spectroscopy of substituted derivatives . Compare with X-ray crystallography to assess bond lengths and angles, revealing resonance stabilization .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Methodology : Combine GC-MS for volatile byproduct detection, ¹⁹F NMR for quantifying fluorinated impurities, and elemental analysis for stoichiometric validation. For surface adsorption studies (e.g., environmental interfaces), employ X-ray photoelectron spectroscopy (XPS) to track fluorine content on substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for pentafluorosulfanyl-substituted aromatics?

- Methodology : Design controlled comparative studies using isotopically labeled analogs (e.g., ¹³C/¹⁵N) to trace reaction pathways. Replicate conflicting conditions (solvent, catalyst, temperature) and analyze intermediates via in situ IR or time-resolved NMR. Cross-reference with computational kinetic models to identify dominant mechanisms .

Q. What experimental strategies mitigate environmental persistence of perfluorosulfanyl groups in this compound?

- Methodology : Investigate degradation pathways using advanced oxidation processes (AOPs), such as UV/H₂O₂ or ozonation, monitored by LC-QTOF-MS to detect breakdown products. Assess ecotoxicity via Daphnia magna bioassays and microbial degradation studies in simulated aquatic systems .

Q. How can surface interactions of this compound be studied at the molecular level for indoor air quality applications?

- Methodology : Use atomic force microscopy (AFM) and quartz crystal microbalance (QCM) to quantify adsorption on materials like drywall or polymers. Pair with ToF-SIMS for surface mapping and DFT simulations (e.g., VASP) to model binding energies. Correlate with indoor air sampling via TD-GC-MS .

Q. What strategies validate the compound’s potential as a pharmaceutical intermediate despite structural complexity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。